molecular formula C16H22ClNO2 B4543982 1-[4-(4-chloro-2-methylphenoxy)butanoyl]piperidine

1-[4-(4-chloro-2-methylphenoxy)butanoyl]piperidine

Cat. No. B4543982
M. Wt: 295.80 g/mol
InChI Key: WFRDOZZWZGOJQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of structurally similar compounds often involves multistep reactions, starting from basic chemical precursors to achieve the desired molecular framework. The synthesis of related piperidine derivatives involves a sequence of chemical reactions, including acylation, sulfonation, and substitution, to yield key intermediates and final products. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, was accomplished through a three-step process from piperidin-4-ylmethanol, demonstrating the complexity and precision required in synthesizing such compounds (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this class is often elucidated using X-ray crystallography, revealing intricate details about their conformation and interactions. For instance, the molecular structure of related compounds has been determined, showing how hydrogen bonding and π-interactions play a crucial role in stabilizing the molecular and crystal structure (Khan et al., 2013).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, underpinning their versatile chemical properties. Reactions such as the Mannich reaction have been employed in synthesizing piperazine derivatives, showcasing the chemical reactivity and potential applications of piperidine-based compounds in creating complex molecular structures with significant biological activities (Prabawati, 2016).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. For related compounds, crystallographic studies reveal their solid-state structure, providing insights into their physical properties and how they influence the compound's stability and reactivity (Aydinli et al., 2010).

Chemical Properties Analysis

The chemical properties of "1-[4-(4-chloro-2-methylphenoxy)butanoyl]piperidine" and related compounds are defined by their functional groups, which determine their reactivity, polarity, and interaction with other molecules. Studies on similar compounds highlight the importance of understanding these chemical properties for predicting reactivity and potential applications in synthesis and medicinal chemistry (Zhou et al., 1999).

properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-1-piperidin-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-13-12-14(17)7-8-15(13)20-11-5-6-16(19)18-9-3-2-4-10-18/h7-8,12H,2-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRDOZZWZGOJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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